![molecular formula C22H17ClF4N6 B2688475 2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 865657-93-8](/img/structure/B2688475.png)
2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Description
2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H17ClF4N6 and its molecular weight is 476.86. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Drug Development
Synthesis and Pharmacological Potential
Research on [1,2,4]triazolo[1,5-a]pyrimidine derivatives has demonstrated their versatility in heterocyclic chemistry, leading to the synthesis of novel compounds with significant pharmacological potential. These compounds have been explored for various biological activities, including antimicrobial, anticancer, and receptor antagonist properties. For example, the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been reported, highlighting the methodological advancements in creating compounds with potential therapeutic applications (El-Agrody et al., 2001).
Antimicrobial and Anticancer Activities
Biological Applications
Several studies have focused on the antimicrobial and anticancer activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds exhibit a range of biological activities, suggesting their potential as leads for the development of new therapeutic agents. For instance, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential role in cancer therapy. Additionally, the antimicrobial properties of these derivatives make them candidates for the development of new antibiotics (Bektaş et al., 2007).
Mechanism of Action and Drug Design
Antitubulin and Receptor Antagonism
Research into the mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has revealed their unique interactions with biological targets, such as tubulin, which plays a crucial role in cell division. This interaction underpins the anticancer activity of some derivatives, offering insights into novel mechanisms of drug action. Additionally, the exploration of these compounds as adenosine A2a receptor antagonists suggests their potential in treating neurological disorders, including Parkinson's disease (Zhang et al., 2007).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF4N6/c23-15-2-1-3-17(12-15)31-8-10-32(11-9-31)21-29-20-28-18(14-4-6-16(24)7-5-14)13-19(22(25,26)27)33(20)30-21/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPXPRVNDZYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine |
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